O-Ethyl-DL-tyrosine chemical properties and structure
O-Ethyl-DL-tyrosine chemical properties and structure
Chemical Properties, Synthesis, and Biological Applications
Executive Summary
O-Ethyl-DL-tyrosine (also known as 4-ethoxyphenylalanine) is a synthetic non-proteinogenic amino acid derivative.[1] Structurally, it is the ethyl ether of tyrosine, where the phenolic hydroxyl group at the para-position of the phenyl ring is alkylated.[1]
Critical Distinction: It is frequently confused with Tyrosine ethyl ester (CAS 4089-07-0).[1] Researchers must distinguish between the ether modification (O-Ethyl, stable to hydrolysis) and the ester modification (Ethyl ester, labile to hydrolysis).[1] This guide focuses exclusively on the O-Ethyl ether variant (CAS 748068-32-8 for DL, 32795-52-1 for L), a compound used primarily as a probe for amino acid transport systems (specifically System L/LAT1) and as a stable hydrophobic analog in peptide engineering.[1]
Chemical Identity & Structure
2.1 Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Amino-3-(4-ethoxyphenyl)propanoic acid |
| Common Synonyms | p-Ethoxyphenylalanine; 4-Ethoxy-DL-phenylalanine; O-Ethyltyrosine |
| CAS Number | 748068-32-8 (DL-form); 32795-52-1 (L-form) |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| SMILES | CCOC1=CC=C(C=C1)CC(C(=O)O)N |
| InChI Key | RMYPEYHEPIZYDJ-UHFFFAOYSA-N (DL-form) |
2.2 Structural Analysis
The molecule retains the zwitterionic backbone of phenylalanine but substitutes the para-hydrogen with an ethoxy group (-OCH₂CH₃).[1]
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Lipophilicity: The ethyl group masks the polar phenolic hydroxyl, significantly increasing the LogP (partition coefficient) compared to native tyrosine.[1]
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H-Bonding: It loses the hydrogen bond donor capability of the phenol but retains the acceptor capability of the ether oxygen.[1]
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Stereochemistry: The DL-form is a racemic mixture (50:[1]50) of the S (L) and R (D) enantiomers.[1]
Physicochemical Properties
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline powder | Typical of amino acid zwitterions.[1] |
| Melting Point | >200°C (Decomposition) | High lattice energy due to zwitterionic salt bridge (COO⁻[1] ··· NH₃⁺).[1] Lower than pure Tyrosine (>300°C) due to disrupted H-bonding network.[1] |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | The hydrophobic ethyl tail reduces water solubility compared to Tyrosine.[1] |
| Solubility (Acid/Base) | Soluble | Dissolves readily in 1M HCl (protonation of amine) or 1M NaOH (deprotonation of carboxyl).[1] |
| pKa Values (Predicted) | The phenolic pKa (~10.1 in Tyr) is absent due to ethylation.[1] | |
| LogP (Octanol/Water) | ~1.3 (Predicted) | Significantly more hydrophobic than Tyrosine (LogP ~ -2.26).[1] |
Synthesis & Manufacturing Methodologies
Two primary routes are employed for the synthesis of O-Ethyl-DL-tyrosine. Route A is preferred for modifying existing tyrosine (often requiring protection), while Route B is the classic de novo synthesis for racemic amino acids.[1]
4.1 Route A: Alkylation of Tyrosine (Williamson Ether Synthesis)
Direct ethylation of tyrosine is difficult due to the competing amine and carboxyl groups.[1] A copper(II) complex strategy is often used to mask the alpha-amino acid functionality, allowing selective alkylation of the phenol.[1]
Protocol:
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Complexation: React DL-Tyrosine with Basic Copper Carbonate to form the bis(tyrosinato)copper(II) complex.
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Alkylation: Treat the complex with Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) in a basic solvent (DMF/NaOH).[1]
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Decomplexation: Acid hydrolysis releases the copper, yielding O-Ethyl-DL-tyrosine.[1]
4.2 Route B: Erlenmeyer-Plöchl Azlactone Synthesis
This is the industrial standard for producing the racemic (DL) form starting from aldehydes.[1]
Protocol:
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Condensation: React 4-ethoxybenzaldehyde with N-acetylglycine (hippuric acid analog) and acetic anhydride/sodium acetate.
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Cyclization: Forms the oxazolone (azlactone) intermediate.[1]
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Hydrolysis/Reduction: Ring opening followed by reduction (HI/P or catalytic hydrogenation) yields the racemic amino acid.[1]
[1]
Analytical Characterization
To validate the identity of O-Ethyl-DL-tyrosine, the following spectral signatures are definitive.
5.1 Proton NMR (¹H-NMR) in D₂O/DCl
The spectrum will show the characteristic signals of the ethyl group and the para-substituted aromatic ring.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.35 | Triplet ( | 3H | Methyl protons of ethoxy group (-OCH₂CH₃ ) |
| 3.10 - 3.25 | Multiplet | 2H | |
| 4.05 | Quartet ( | 2H | Methylene protons of ethoxy group (-OCH₂ CH₃) |
| 4.25 | Triplet/dd | 1H | |
| 6.95 | Doublet ( | 2H | Aromatic protons (ortho to ethoxy) |
| 7.20 | Doublet ( | 2H | Aromatic protons (meta to ethoxy) |
5.2 Mass Spectrometry (ESI-MS)
Biological & Pharmacological Applications
6.1 Amino Acid Transport Studies (LAT1/LAT2)
O-Ethyl-tyrosine is a critical tool for studying System L (LAT1/CD98), the large neutral amino acid transporter often overexpressed in cancer cells.[1]
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Mechanism: Unlike native tyrosine, the O-ethyl derivative is not readily metabolized or incorporated into proteins by endogenous tRNA synthetases (due to steric hindrance at the active site of tyrosyl-tRNA synthetase).[1]
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Application: It serves as a competitive inhibitor or a transport tracer to measure the uptake kinetics of System L without the confounding variable of metabolic consumption.[1]
6.2 Positron Emission Tomography (PET) Precursor
While the fluoroethyl derivative ([¹⁸F]FET) is the clinical standard for glioma imaging, O-ethyl-tyrosine represents the non-radioactive "cold" standard used in method development and competitive binding assays.[1]
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Significance: High tumor uptake of O-alkylated tyrosines correlates with aggressive tumor growth, making these scaffolds vital for oncological drug development.[1]
[1]
Handling & Stability
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Storage: Store at room temperature (15-25°C). Keep container tightly closed.
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Stability: Stable under normal conditions.[1] Unlike tyrosine ethyl ester, O-ethyl-tyrosine is stable to hydrolysis in neutral and mild acidic/basic aqueous solutions because the ether linkage is chemically robust.[1]
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Safety: Irritant to eyes, respiratory system, and skin (R36/37/38).[1] Use standard PPE (gloves, goggles, fume hood).[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11275812, O-Ethyl-L-tyrosine.[1] Retrieved from [Link]
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Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging.[1] Journal of Nuclear Medicine, 40(1), 205-212.[1] Retrieved from [Link][1]
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Accela Chem. O-Ethyl-DL-tyrosine Product Datasheet (CAS 748068-32-8).[1][2][3] Retrieved from [Link][1]
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Bordwell, F. G. pKa Data for Phenols and Ammonium Ions.[1] Retrieved from [Link][1]
